molecular formula C11H7ClF3N3 B1391644 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 1036705-78-8

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No. B1391644
CAS RN: 1036705-78-8
M. Wt: 273.64 g/mol
InChI Key: NCJRMIBMSVWSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine” is an organic compound that belongs to the class of organofluorine compounds . It contains a pyrimidine ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is not directly available, but a similar compound, “2-Chloro-4-(trifluoromethyl)phenol”, has a molecular formula of C7H4ClF3O .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a class of compounds to which our compound belongs, has been a hot topic in the pesticide field for many years due to their excellent biological activity . Various methods of synthesizing these compounds have been reported . For example, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Inhibitor of NF-kappaB and AP-1 Gene Expression

The compound has been studied as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Research has shown that certain substitutions on the pyrimidine ring of the compound can affect its activity, indicating its potential as a transcription inhibitor and its significance in oral bioavailability (Palanki et al., 2000).

Synthesis and Structural Analysis

Enantiomeric derivatives of this compound have been synthesized and their structures determined by single-crystal X-ray diffraction. This research contributes to understanding the molecular architecture and potential applications in the field of medicinal chemistry (Gao et al., 2015).

Antitumor Activities

Derivatives of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine have shown potent antitumor activities. This is particularly important in the field of cancer research, where the development of new therapeutic agents is crucial (聂瑶 et al., 2014).

Synthesis and Pharmacological Screening

The compound has been used in the synthesis of various derivatives, which were then screened for anti-inflammatory activity. This suggests its relevance in developing new anti-inflammatory drugs (Nitin Kumar et al., 2017).

Antimicrobial Activity

Some derivatives of this compound have shown significant antimicrobial activities. This highlights its potential in the development of new antimicrobial agents, an area of growing importance due to antibiotic resistance (M. Mittal et al., 2011).

Corrosion Inhibition

Pyrimidinic Schiff bases, including derivatives of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine, have been evaluated as corrosion inhibitors for mild steel. This suggests its application in industrial processes and materials science (Ashassi-Sorkhabi et al., 2005).

Future Directions

The demand for trifluoromethylpyridines, a class of compounds to which our compound belongs, has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRMIBMSVWSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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